2-bromo-N-prop-2-ynylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-prop-2-ynylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h1,3-6,11H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCUXORGVNUPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide increases electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions, whereas the target compound’s bromine and propargyl group may favor alkyne-specific reactivity (e.g., click chemistry).
- Solubility and Steric Effects : Methoxy and ethyl substituents in 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide improve solubility compared to the hydrophobic propargyl group in the target compound.
- Biological Activity : The naphthalene-containing analog exhibits antitumor activity, suggesting that extended aromatic systems enhance interactions with biological targets.
Crystallographic and Geometric Analysis
- Analog N-(2-Amino-5-chloro-phenyl)-2-bromo-benzenesulfonamide forms intermolecular hydrogen bonds via its amino group, a feature absent in the non-amino target compound.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-bromo-N-prop-2-ynylbenzenesulfonamide?
Answer:
The synthesis typically involves a nucleophilic substitution reaction where propargyl bromide reacts with a benzenesulfonamide precursor. Key steps include:
- Reagents: Use potassium carbonate (3 equiv.) as a base to deprotonate the sulfonamide nitrogen, enabling attack on propargyl bromide (1.2 equiv.) .
- Solvent: Acetone is preferred due to its polar aprotic nature, enhancing reaction efficiency .
- Purification: Column chromatography (silica gel, AcOEt/Hexane 20:80) ensures high purity .
- Yield Optimization: Stirring at room temperature overnight minimizes side reactions like alkyne polymerization .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: - and -NMR confirm the presence of the propargyl group (e.g., alkynyl protons at δ ~2.5 ppm) and sulfonamide connectivity .
- X-ray Crystallography: Resolves the 3D structure, including bromine and sulfonamide group orientations. SHELXL refinement is standard for small-molecule crystallography .
- IR Spectroscopy: Detects sulfonamide S=O stretching (~1350–1150 cm) and alkyne C≡C absorption (~2100 cm) .
Advanced: How can researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?
Answer:
Discrepancies (e.g., bond length variations or thermal motion artifacts) require:
- SHELX Refinement: Use SHELXL’s least-squares refinement with Hirshfeld atom refinement (HAR) for accurate electron density modeling .
- Twinned Data Analysis: For overlapping reflections, employ twin law matrices in SHELXL to deconvolute datasets .
- Cross-Validation: Compare crystallographic data with DFT-calculated geometries or NMR-derived torsional angles .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- Molecular Electron Density Theory (MEDT): Analyze electron localization function (ELF) to identify reactive sites (e.g., bromine as an electrophilic center) .
- DFT Calculations: Use B3LYP/6-311++G(d,p) to model transition states and activation energies for substitution reactions .
- Solvent Effects: Include polarizable continuum models (PCM) to simulate acetone’s role in stabilizing intermediates .
Basic: How do steric and electronic effects influence the reactivity of the propargyl group in this compound?
Answer:
- Steric Effects: The linear geometry of the propargyl group minimizes steric hindrance, favoring nucleophilic attack at the bromine site .
- Electronic Effects: The electron-withdrawing sulfonamide group enhances bromine’s electrophilicity, accelerating substitutions .
- Alkyne Reactivity: The sp-hybridized carbon in the propargyl group can participate in click chemistry (e.g., azide-alkyne cycloadditions) for functionalization .
Advanced: What strategies mitigate competing side reactions during functionalization of this compound?
Answer:
- Temperature Control: Lower temperatures (<0°C) suppress alkyne dimerization .
- Catalytic Systems: Use Cu(I) catalysts to direct regioselectivity in azide-alkyne cycloadditions, avoiding undesired byproducts .
- Protecting Groups: Temporarily protect the sulfonamide nitrogen with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attacks .
Basic: How is the crystal packing of this compound influenced by intermolecular interactions?
Answer:
- Hydrogen Bonding: Sulfonamide N–H···O=S interactions form 1D chains .
- Halogen Bonding: Bromine acts as a halogen bond donor to sulfonyl oxygen, stabilizing the lattice .
- π-Stacking: Aromatic rings align in parallel-displaced arrangements, contributing to dense packing .
Advanced: How can researchers validate conflicting bioactivity data for sulfonamide derivatives?
Answer:
- Dose-Response Curves: Perform triplicate assays (e.g., enzyme inhibition) to identify outliers .
- Metabolic Stability Tests: Use liver microsomes to assess if rapid degradation causes inconsistent activity .
- Molecular Docking: Compare binding poses in protein active sites to explain variability in IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
